molecular formula C12H10ClFN4 B1415429 5-Amino-1-(2-chloro-4-fluoro-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 2197063-12-8

5-Amino-1-(2-chloro-4-fluoro-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1415429
CAS No.: 2197063-12-8
M. Wt: 264.68 g/mol
InChI Key: GLKOUTDYCSZUBU-UHFFFAOYSA-N
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Description

5-Amino-1-(2-chloro-4-fluoro-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a halogen-substituted pyrazole carbonitrile derivative. The compound features a pyrazole core substituted with an amino group at position 5, a methyl group at position 3, a nitrile group at position 4, and a 2-chloro-4-fluoro-5-methylphenyl group at position 1.

Properties

IUPAC Name

5-amino-1-(2-chloro-4-fluoro-5-methylphenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN4/c1-6-3-11(9(13)4-10(6)14)18-12(16)8(5-15)7(2)17-18/h3-4H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKOUTDYCSZUBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Cl)N2C(=C(C(=N2)C)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reaction Conditions

This method is adapted from the general procedure for 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitrile synthesis, which has been reported to yield high purity products with yields around 86% under similar conditions.

Stepwise Procedure

  • Condensation Reaction : Arylhydrazine hydrochloride (0.01 mol) is reacted with (1-ethoxyethylidene)malononitrile (0.01 mol) and sodium acetate (0.02 mol) in ethanol (40 mL).
  • Reflux : The reaction mixture is refluxed for 1 hour.
  • Isolation : After completion, the mixture is poured into cold water to precipitate the product.
  • Purification : The precipitate is filtered and recrystallized from an ethanol/water mixture to obtain the pure compound.

Reaction Monitoring and Characterization

  • Thin-layer chromatography (TLC) using silica gel plates with fluorescent indicators and hexane/ethyl acetate (1:1) as eluent is used to monitor the reaction progress.
  • Characterization is typically done by NMR, IR, and mass spectrometry to confirm the structure.

Alternative and Green Synthesis Approaches

Mechanochemical Synthesis Using Magnetic Nanoparticle Catalysts

Recent green chemistry advances have introduced:

  • Mechanochemical methods at room temperature,
  • Use of functionalized silica-coated magnetic nanoparticles (e.g., Fe3O4@SiO2@Vanillin@Thioglycolic acid or Fe3O4@SiO2@Tannic acid) as recyclable catalysts,
  • Multi-component reactions involving pyrazolecarbaldehydes, malononitrile, and phenylhydrazine derivatives.

These methods offer:

  • Mild reaction conditions (room temperature),
  • High efficiency and simplicity,
  • Environmentally friendly protocols with easy catalyst recovery.

Ultrasonic Irradiation Assisted Synthesis

  • Use of InCl3 catalysis under ultrasonic irradiation has been reported for related pyrazole derivatives.
  • This method shortens reaction times (e.g., 20 minutes) and enhances yields (80–95%).
  • It involves multi-component reactions with hydrazines, β-ketoesters, methyl phenylglyoxylate, and malononitrile.

Comparative Data Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield (%) Advantages Limitations
Classical Reflux Condensation Arylhydrazine hydrochloride, (1-ethoxyethylidene)malononitrile, sodium acetate, ethanol Reflux 1 hour ~86 Simple, well-established Use of reflux, solvent waste
Mechanochemical with MNPs Pyrazolecarbaldehydes, malononitrile, phenylhydrazine, Fe3O4@SiO2@Vanillin@Thioglycolic acid Room temp, mechanochemical High Green, catalyst recyclable Requires nanoparticle preparation
Ultrasonic InCl3 Catalysis Hydrazine, β-ketoester, methyl phenylglyoxylate, malononitrile, InCl3 Ultrasound, 40 °C, 20 min 80–95 Fast, high yield, green protocol Catalyst cost, specific substrates

Research Findings and Notes

  • The classical method provides a reliable route with good yields and straightforward purification but involves reflux and organic solvents.
  • Mechanochemical methods with magnetic nanoparticle catalysts represent a significant advance toward sustainable synthesis, reducing solvent use and energy consumption.
  • Ultrasonic irradiation combined with Lewis acid catalysis (InCl3) accelerates the reaction and improves yields, aligning with green chemistry principles.
  • The presence of the 2-chloro-4-fluoro-5-methylphenyl group requires careful selection of arylhydrazine precursors and reaction conditions to maintain substituent integrity.
  • Monitoring by TLC and characterization by spectroscopic methods are essential to confirm product purity and structure.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-1-(2-chloro-4-fluoro-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases, including cancer, inflammation, and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-chloro-4-fluoro-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole carbonitrile derivatives differ primarily in aryl substituents and peripheral functional groups. Key structural analogs include:

Compound Name Substituents (Position 1) Molecular Formula Molecular Weight Key Properties/Applications Reference
Target Compound 2-chloro-4-fluoro-5-methylphenyl C₁₂H₁₀ClF₂N₄ 298.7 (calc.) Potential agrochemical activity
5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile 4-chlorophenyl C₁₁H₉ClN₄ 232.7 Higher crystallinity; pesticidal
5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile 2,4-difluorophenyl C₁₁H₈F₂N₄ 234.2 Solubility: 25 µL (10 mM in DMSO)
Fipronil (5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)-1H-pyrazole-3-carbonitrile) 2,6-dichloro-4-(trifluoromethyl)phenyl C₁₂H₄Cl₂F₆N₄OS 437.1 Broad-spectrum insecticide

Key Observations :

Fipronil’s trifluoromethyl sulfinyl group confers superior insecticidal potency but increases mammalian toxicity, whereas the target compound’s methyl group may reduce toxicity while retaining efficacy .

Synthetic Accessibility: Analogs like 5-amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile are synthesized via nucleophilic substitution (e.g., aryl halide displacement) with yields >70% .

Physicochemical Properties :

  • The 2,4-difluorophenyl analog (C₁₁H₈F₂N₄) has a molecular weight of 234.2 and is soluble in DMSO, suggesting the target compound (C₁₂H₁₀ClF₂N₄) may exhibit similar solubility but higher lipophilicity due to the methyl group .

Biological Activity

Overview

5-Amino-1-(2-chloro-4-fluoro-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a synthetic organic compound belonging to the pyrazole class, characterized by its unique structure featuring an amino group, a chloro-fluoro-methylphenyl moiety, and a carbonitrile group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and anti-inflammatory applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
  • Introduction of the Amino Group : Nucleophilic substitution reactions involving halogenated pyrazole intermediates.
  • Attachment of Chloro-Fluoro-Methylphenyl Group : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) are commonly employed.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Growth Inhibition (%)
HepG2 (Liver Cancer)0.08 - 12.0754.25
HeLa (Cervical Cancer)0.08 - 12.0738.44

The compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is critical for cancer cell proliferation control .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. It was found to inhibit TNF-alpha release in whole blood assays, showing an IC50 value of 0.283 mM, indicating its potential as a therapeutic agent for inflammatory diseases .

The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator, impacting various biological pathways relevant to cancer progression and inflammation.

Case Studies and Research Findings

Recent studies have highlighted the compound's role in various therapeutic areas:

  • Cancer Treatment : A study reported that derivatives similar to this compound showed potent inhibition against non-small cell lung cancer and colon cancer cells, with some derivatives achieving over 90% cytotoxicity .
  • Inflammatory Diseases : Another research indicated that modifications to the pyrazole structure could enhance the anti-inflammatory activity, suggesting a pathway for developing multifunctional drugs targeting neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Amino-1-(2-chloro-4-fluoro-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of substituted hydrazines with β-ketonitriles or cyanoacetates. Key parameters affecting yield and purity include:

  • Temperature : Elevated temperatures (e.g., 343 K) accelerate cyclization but may degrade thermally sensitive intermediates .
  • Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while ethanol/acetone mixtures are optimal for crystallization .
  • Catalysts : Lithium hydroxide facilitates nucleophilic substitutions in aromatic systems .
  • Purification : Column chromatography or recrystallization from ethanol/acetone (1:1) is recommended for isolating high-purity crystals .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer : Structural confirmation requires a combination of:

  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR identify substituent patterns (e.g., fluorophenyl, nitrile, and amino groups) .
  • IR : Absorbance bands at ~2200 cm1^{-1} confirm the nitrile group .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C12_{12}H11_{11}ClF1_1N4_4) .
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings and intramolecular hydrogen bonding (e.g., N–H⋯O interactions) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and biological interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrile group exhibits high electron-withdrawing potential, influencing binding to biological targets .
  • Molecular Docking : Simulates interactions with enzymes (e.g., cytochrome P450) or receptors (e.g., adenosine A1 antagonists). Docking scores correlate with experimental IC50_{50} values in bioactivity assays .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.5 indicates moderate lipophilicity) .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?

  • Methodological Answer : Contradictions often arise from variations in:

  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation time) to minimize variability. For antimicrobial studies, use CLSI guidelines for MIC determinations .
  • Structural Analogues : Compare substituent effects (e.g., chloro vs. trifluoromethyl groups). Ethiprole and fipronil, derivatives with similar cores, show divergent insecticidal activities due to sulfinyl vs. ethylsulfinyl groups .
  • Statistical Analysis : Apply multivariate regression to isolate structure-activity relationships (SAR). For example, meta-chloro substituents enhance receptor binding affinity by 30% compared to para-fluoro .

Q. How do crystallographic studies inform the design of pyrazole-based inhibitors?

  • Methodological Answer :

  • Intermolecular Interactions : Crystal packing analysis reveals C–H⋯O and N–H⋯N hydrogen bonds, guiding solubility modifications (e.g., methyl groups improve lipophilicity) .
  • Conformational Flexibility : Dihedral angles between aromatic rings (e.g., 74.03° in the title compound) influence steric hindrance during target binding .
  • Co-crystallization : Co-crystals with target proteins (e.g., kinases) provide atomic-level insights into binding pockets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-(2-chloro-4-fluoro-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-1-(2-chloro-4-fluoro-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

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